Technical Monograph: 2,6-Diazaspiro[3.5]nonane Scaffolds in Drug Discovery
Technical Monograph: 2,6-Diazaspiro[3.5]nonane Scaffolds in Drug Discovery
Topic: 2,6-Diazaspiro[3.5]nonane (CAS 885482-15-5) Content Type: Technical Monograph & Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Specialists
Executive Summary: Escaping Flatland
In the modern era of drug discovery, the "Escape from Flatland" initiative—prioritizing three-dimensional complexity (
Unlike its symmetric cousin 2,6-diazaspiro[3.3]heptane, the [3.5]nonane system offers a unique geometric vector, positioning substituents at defined angles that mimic the spatial projection of piperazine or piperidine but with altered conformational entropy and lipophilicity profiles. This guide details the chemical identity, synthesis, medicinal utility, and sourcing protocols for this critical intermediate.[5]
Chemical Identity & Physicochemical Profile[1][6][7][8][9][10][11][12]
CAS Registry Number: 885482-15-5 Note: This CAS is frequently associated with the 2-benzyl-2,6-diazaspiro[3.5]nonane derivative in commercial catalogs. The unsubstituted core or its dihydrochloride salt may carry alternate CAS numbers (e.g., 132181-xx-x or 2901065-95-8 for salts), but 885482-15-5 is the primary commercial identifier used by vendors for the scaffold entry point.
| Property | Data | Relevance |
| IUPAC Name | 2,6-Diazaspiro[3.5]nonane | Core scaffold nomenclature.[1][2] |
| Molecular Formula | C | Low MW allows significant decoration space. |
| Molecular Weight | 126.20 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |
| ClogP | ~ -0.5 to 0.2 | Highly polar; excellent for lowering logD in lipophilic leads. |
| pKa (Calculated) | ~10.5 (2° amine), ~8.5 (2° amine) | High basicity requires salt formation (e.g., 2HCl) for stability. |
| Geometry | Spirocyclic (Twisted) | Rigidifies linker orientation; restricts rotatable bonds. |
Synthesis & Manufacturing Methodologies
The synthesis of 2,6-diazaspiro[3.5]nonane is non-trivial due to the strain of the four-membered azetidine ring. Two primary industrial routes exist: the Piperidine Cyclization Route (most common) and the Azetidine Expansion Route .
Route A: The Piperidine-Mediated Cyclization (Standard Commercial Route)
This route builds the strained azetidine ring onto an existing piperidine core. It is favored for scalability.
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Starting Material: N-Boc-4-piperidone.
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Functionalization: Conversion of the ketone to an exocyclic alkene (Wittig) or epoxide.
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Ring Closure:
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Method 1 (Alkylation): Double alkylation of a protected amine equivalent (e.g., benzylamine) with a bis-electrophile generated from the piperidine.
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Method 2 (Kulinkovich-type): Titanium-mediated cyclopropanation followed by ring expansion (less common in bulk).
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Route B: The "Orthogonal Protection" Strategy
For medicinal chemistry, having different protecting groups on N2 and N6 is crucial for selective functionalization.
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Precursor: tert-Butyl 4-formylpiperidine-1-carboxylate.
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Step 1: Reductive amination with benzylamine.
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Step 2: Intramolecular cyclization involving a leaving group (mesylate/tosylate) on a pendant hydroxymethyl group.
Figure 1: Primary synthetic workflow for accessing the 2,6-diazaspiro[3.5]nonane core.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
The 2,6-diazaspiro[3.5]nonane system is a superior bioisostere for piperazine .
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Vectorial Change: While piperazine projects substituents at 180° (chair conformation), the spiro[3.5] system introduces a "kink," altering the exit vector. This is critical when optimizing target engagement in GPCRs where the binding pocket is L-shaped.
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Lipophilicity Modulation: The spirocyclic core typically lowers LogD compared to bicyclic aromatic systems, improving metabolic stability and solubility.
Case Study: GPR119 Agonists
Research into GPR119 agonists (diabetes targets) utilized the 2,6-diazaspiro[3.5]nonane scaffold to replace a piperidine-piperazine linkage. The spiro scaffold restricted conformational flexibility, locking the molecule into a bioactive conformation that improved potency (EC50) and reduced hERG liability.
Antimycobacterial Agents (DprE1)
Recent studies (e.g., J. Med. Chem. 2025) highlighted 2-benzyl-2,6-diazaspiro[3.5]nonane derivatives as inhibitors of DprE1, a target in Mycobacterium tuberculosis. The scaffold's rigidity allowed precise positioning of the "warhead" to interact with the Cys387 residue.
Figure 2: Logic flow for selecting spirocyclic scaffolds in lead optimization.
Sourcing & Supplier Evaluation
When sourcing CAS 885482-15-5, researchers must navigate significant ambiguity regarding salt forms and protecting groups.
Critical Sourcing Parameters
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Chemical Form: Most "in-stock" inventory is the 2-benzyl derivative or a Boc-protected intermediate. The free secondary amine core is unstable and typically sold as a dihydrochloride or oxalate salt .
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Directive: Always request the Structure and CAS confirmation. If you need the free amine, specify "2,6-Diazaspiro[3.5]nonane dihydrochloride".
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Purity: Acceptable standard is >95% (NMR). For library synthesis, >97% is recommended to avoid oligomerization byproducts.
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Residual Solvents: Due to the amine nature, these compounds often trap solvents (DCM, MeOH). Request a Residual Solvent Statement if used for biological assays.
Identified Supplier Categories
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Primary Manufacturers (Bulk/Process):
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WuXi AppTec / LabNetwork: Often hold the process patents or capabilities for kg-scale.
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Pharmablock: Specializes in spirocyclic building blocks; highly reliable for "bizarre" spiro systems.
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Catalog Aggregators (Research Scale):
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ChemScene / BLD Pharm: Frequently list CAS 885482-15-5 (often as the benzyl form) and related Boc-protected analogs (e.g., CAS 1086394-57-1).
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MilliporeSigma: Lists related spiro[3.5] derivatives, ensuring high QA but higher cost.
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King-Pharm: Lists the specific CAS 885482-15-5.[1][2][3][4][6][7][8][9]
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Procurement Checklist
| Check | Requirement | Reason |
| ☐ | Verify Structure | Confirm if it is the N-benzyl, N-Boc, or free amine salt. |
| ☐ | Salt Form | Free base is hygroscopic/unstable. Prefer 2HCl or Oxalate. |
| ☐ | Stereochemistry | While [3.5] is achiral, verify no isomeric impurities if substituted. |
References
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Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Journal of Organic Chemistry. Link (Foundational spirocycle synthesis).
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Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
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BenchChem Application Note. (2025). Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.Link
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Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link
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ChemScene Product Catalog. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (CAS 1086394-57-1).[1]Link
Sources
- 1. 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane [1419101-28-2] - 赛科思 [ckspharma.com]
- 2. 2,6-Bis-tert-butyl-4-methylcyclohexanol [163119-16-2] | King-Pharm [king-pharm.com]
- 3. tert-butyl (3-chloro-5-fluoropyridin-2-yl)MethylcarbaMate [1374651-61-2]生产工厂 - 凯美西 [chemsigma.cn]
- 4. 叔丁基(S)-4-(7-氯-6-氟-1-(2-异丙基-4-甲基吡啶-3-基)-2-氧代-1,2-二氢吡啶[2,3-d]嘧啶-4-基)-3-甲基哌嗪-1-羧酸盐 [2252403-84-0] - 赛科思 [ckspharma.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone [144172-24-7] | King-Pharm [king-pharm.com]
- 7. C18-Glu(AEEA-AEEA-OSu)-OH;26,29,35,38-Tetraoxa-18,23,32-triazanonatriacontane-1,19,39-tricarboxylic acid, 17,22,31-trioxo-, 39-(2,5-dioxo-1-pyrrolidinyl) ester, (19S)- [1169630-40-3] | King-Pharm [king-pharm.com]
- 8. 5-TERT-BUTYL-2H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER [294852-57-6] | King-Pharm [king-pharm.com]
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